molecular formula C5H12ClNO B1145686 (1r,3s)-3-Aminocyclopentanol hydrochloride CAS No. 1279032-31-3

(1r,3s)-3-Aminocyclopentanol hydrochloride

Cat. No.: B1145686
CAS No.: 1279032-31-3
M. Wt: 137.607
InChI Key: SGKRJNWIEGYWGE-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. It is characterized by its unique stereochemistry, which includes two chiral centers. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-3-Aminocyclopentanol hydrochloride typically involves an asymmetric cycloaddition reaction. One common method includes the reaction of N-acylhydroxyamine with cyclopentadiene, using a chiral source as an inducer to create the two chiral centers . The intermediate products are then subjected to hydrogenation, hydrolysis, ammonolysis, or other reactions to yield the final compound .

Industrial Production Methods

For large-scale industrial production, the preparation method is optimized for high atom economy and low production costs. The raw materials used are widely available and inexpensive, making the process cost-effective. The reaction conditions are mild, and the method ensures high stereoselectivity and optical purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Aminocyclopentanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, strong acids or bases for hydrolysis and ammonolysis, and various oxidizing agents for oxidation reactions. The conditions often involve moderate temperatures and pressures to ensure the stability of the chiral centers .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

(1R,3S)-3-Aminocyclopentanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3S)-3-Aminocyclopentanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved often include the inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,3S)-3-Aminocyclopentanol hydrochloride apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .

Biological Activity

(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral amine with significant implications in pharmaceutical chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.

This compound has the molecular formula C5_5H11_{11}ClN\O and a molecular weight of approximately 151.60 g/mol. The compound features both an amino group and a hydroxyl group, which facilitate hydrogen bonding and electrostatic interactions essential for its biological activity .

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The compound acts as an inhibitor of Glutathione Peroxidase 4 (GPx4), a critical enzyme involved in cellular oxidative stress responses. By inhibiting GPx4, the compound promotes ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides and reactive oxygen species (ROS). This mechanism is particularly relevant in cancer therapy, where inducing cell death in malignant cells is beneficial .

1. Cancer Therapy

Research indicates that this compound can induce apoptosis in cancer cells through its action on GPx4. This property positions it as a potential candidate for developing therapies targeting MYC-dependent cancers .

2. Neurodegenerative Diseases

The compound's ability to modulate oxidative stress pathways suggests potential applications in treating neurodegenerative diseases where oxidative damage is prevalent. Studies are ongoing to explore its efficacy in this area .

3. Pharmaceutical Intermediate

As an intermediate in organic synthesis, this compound is utilized in the preparation of various pharmaceuticals, including treatments for rheumatoid arthritis and psoriasis .

Study 1: Induction of Ferroptosis

A study demonstrated that treatment with this compound led to significant apoptosis induction in cancer cell lines. The mechanism was linked to the inhibition of GPx4, resulting in increased levels of lipid peroxides .

Study 2: Pharmacological Properties

In vitro assays evaluated the pharmacological properties of the compound, revealing its potential as a selective inhibitor with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The compound exhibited good permeability across cellular membranes, indicating its suitability for oral bioavailability .

Data Table: Biological Activity Summary

Compound Biological Activity Mechanism Potential Applications
This compoundInhibitor of GPx4; induces ferroptosisInhibition of oxidative stress responseCancer therapy; neurodegenerative diseases
Other Cyclopentanol DerivativesVaries by structure; some act as receptor agonistsDepends on specific functional groupsDiverse pharmaceutical applications

Properties

IUPAC Name

(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRJNWIEGYWGE-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284248-73-2
Record name rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride
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